molecular formula C19H19NO2 B2898397 N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide CAS No. 887345-91-7

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No. B2898397
CAS RN: 887345-91-7
M. Wt: 293.366
InChI Key: BXMVGBSAKIUXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been found to have several potential applications in scientific research.

Mechanism of Action

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 activates various downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. This compound inhibits PI3K by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of phosphatidylinositol.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of autophagy and inflammation. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway involved in these processes. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

The use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research has several advantages, including its specificity for PI3K, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. The compound has also been found to be relatively stable and easy to use in various in vitro and in vivo experiments. However, the use of this compound also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research. One potential application is in the study of cancer, where the inhibition of PI3K has been found to have potential therapeutic benefits. This compound has also been found to modulate autophagy, which is a cellular process involved in various diseases, including neurodegenerative disorders. The compound has also been used in studies investigating the role of PI3K in inflammation and immune responses. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with isopropylphenyl ketone in the presence of a base, followed by the reaction of the resulting product with 3-amino-4-methoxybenzoic acid. The compound can also be synthesized using other methods, such as the reaction of 2-hydroxyacetophenone with isopropylphenyl ketone in the presence of a base, followed by the reaction of the resulting product with 3-aminobenzoic acid.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has been extensively used in scientific research to study various cellular processes, including cell signaling, apoptosis, autophagy, and inflammation. The compound has been found to be a potent inhibitor of PI3K, which plays a crucial role in the regulation of these processes. This compound has been used in various in vitro and in vivo studies to investigate the role of PI3K in different biological systems.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(2)14-7-9-17(10-8-14)20-19(21)16-11-15-5-3-4-6-18(15)22-12-16/h3-11,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVGBSAKIUXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.